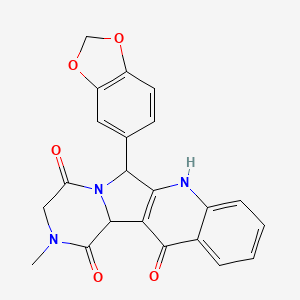
7-BroMo-3-O-acetyl-pregnenolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-O-acetyl-pregnenolone is a synthetic steroidal compound with the molecular formula C23H33BrO3 and a molecular weight of 437.41 g/mol . It is a derivative of pregnenolone, a naturally occurring steroid hormone involved in the biosynthesis of other steroid hormones such as progesterone, androgens, estrogens, and corticosteroids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-O-acetyl-pregnenolone typically involves the bromination of pregnenolone followed by acetylation. The bromination step introduces a bromine atom at the 7th position of the pregnenolone molecule. This is usually achieved using bromine or a bromine-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and acetylation steps but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-O-acetyl-pregnenolone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom at the 7th position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Products may include de-brominated pregnenolone or other reduced derivatives.
Substitution: Products will vary based on the nucleophile used but may include methoxy or ethoxy derivatives.
Scientific Research Applications
7-Bromo-3-O-acetyl-pregnenolone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.
Biology: Investigated for its potential effects on cellular processes and its role in steroid hormone biosynthesis.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other steroidal compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-3-O-acetyl-pregnenolone involves its interaction with steroid hormone receptors and enzymes involved in steroid biosynthesis. The bromine atom and acetyl group may enhance its binding affinity to these targets, modulating their activity. This can lead to changes in the levels of other steroid hormones and influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Pregnenolone: The parent compound, involved in the biosynthesis of other steroid hormones.
7-Bromo-pregnenolone: Similar to 7-Bromo-3-O-acetyl-pregnenolone but lacks the acetyl group.
3-O-acetyl-pregnenolone: Similar but lacks the bromine atom at the 7th position.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the acetyl group, which may confer distinct chemical and biological properties. These modifications can enhance its reactivity in chemical reactions and its potential therapeutic effects compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C23H33BrO3 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C23H33BrO3/c1-13(25)17-5-6-18-21-19(8-10-23(17,18)4)22(3)9-7-16(27-14(2)26)11-15(22)12-20(21)24/h12,16-21H,5-11H2,1-4H3 |
InChI Key |
XBASGDGJPXJCNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



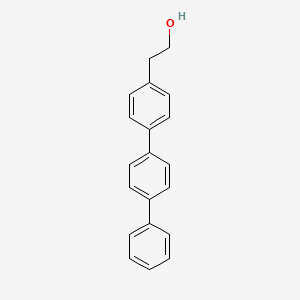
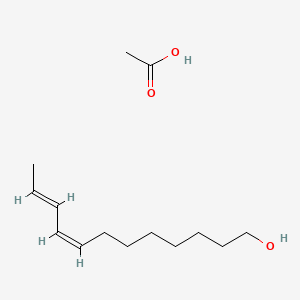
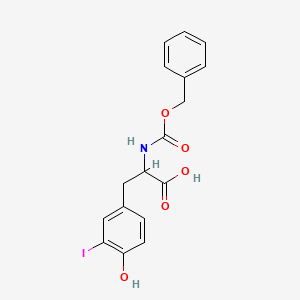
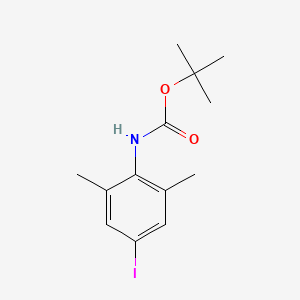
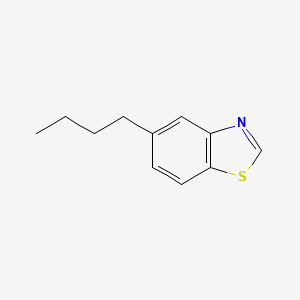
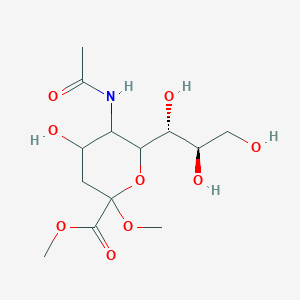
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)
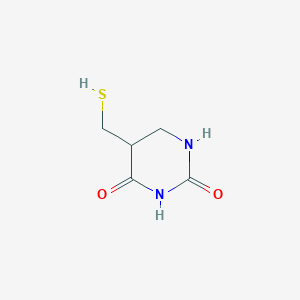
![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)
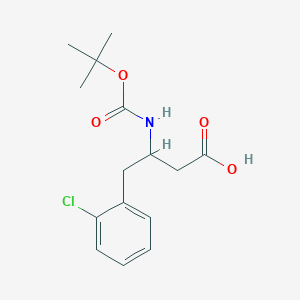
![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)
